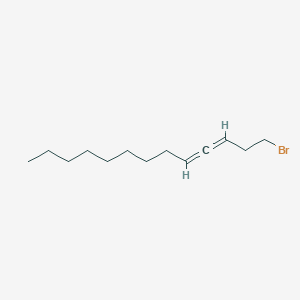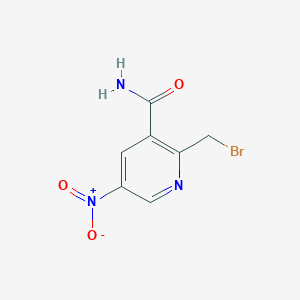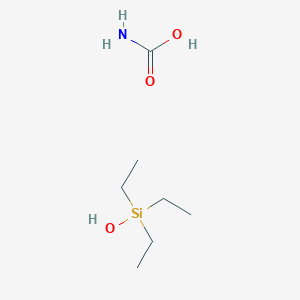
Carbamic acid--triethylsilanol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid–triethylsilanol (1/1) is a compound formed by the combination of carbamic acid and triethylsilanol. Triethylsilanol, on the other hand, is a silanol with the formula (C2H5)3SiOH . The combination of these two compounds results in a unique compound with distinct properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of carbamic acid–triethylsilanol (1/1) involves the reaction of carbamic acid with triethylsilanol. Carbamic acid can be synthesized by the reaction of ammonia (NH3) and carbon dioxide (CO2) at very low temperatures, yielding ammonium carbamate . Triethylsilanol is typically synthesized by the hydrolysis of triethylchlorosilane (C2H5)3SiCl in the presence of water .
Industrial Production Methods
Industrial production of carbamic acid–triethylsilanol (1/1) would likely involve large-scale synthesis of both carbamic acid and triethylsilanol, followed by their combination under controlled conditions
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid–triethylsilanol (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: Substitution reactions can replace one or more functional groups in the compound with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of carbamic acid–triethylsilanol (1/1) include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like triethylsilane (C2H5)3SiH . The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products
The major products formed from the reactions of carbamic acid–triethylsilanol (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce simpler molecules.
Aplicaciones Científicas De Investigación
Carbamic acid–triethylsilanol (1/1) has various applications in scientific research, including:
Chemistry: The compound is used in the synthesis of other chemical compounds and as a reagent in various chemical reactions.
Biology: It may be used in biological studies to understand the interactions between different molecules and their effects on biological systems.
Industry: It may be used in industrial processes for the production of other chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid–triethylsilanol (1/1) involves its interaction with molecular targets and pathways in the system it is introduced to. The specific molecular targets and pathways depend on the application and the environment in which the compound is used. For example, in biological systems, the compound may interact with enzymes and other proteins to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid–triethylsilanol (1/1) can be compared with other similar compounds, such as:
Carbamic acid derivatives: These include compounds like methyl carbamate and ethyl carbamate, which have similar structures but different functional groups.
Uniqueness
The uniqueness of carbamic acid–triethylsilanol (1/1) lies in its combination of carbamic acid and triethylsilanol, which imparts distinct chemical and physical properties. This combination allows the compound to participate in a variety of chemical reactions and makes it useful in diverse scientific and industrial applications.
Propiedades
Número CAS |
58078-36-7 |
|---|---|
Fórmula molecular |
C7H19NO3Si |
Peso molecular |
193.32 g/mol |
Nombre IUPAC |
carbamic acid;triethyl(hydroxy)silane |
InChI |
InChI=1S/C6H16OSi.CH3NO2/c1-4-8(7,5-2)6-3;2-1(3)4/h7H,4-6H2,1-3H3;2H2,(H,3,4) |
Clave InChI |
OIQDMUZQYAXLCB-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)O.C(=O)(N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


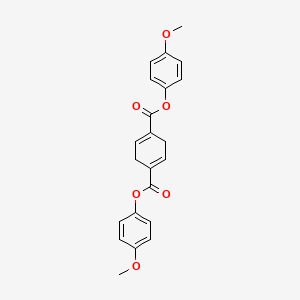
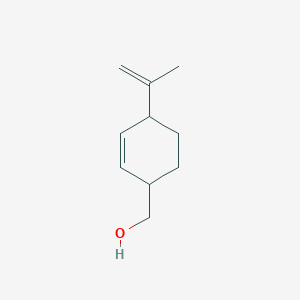
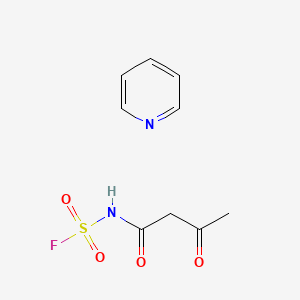
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14610354.png)
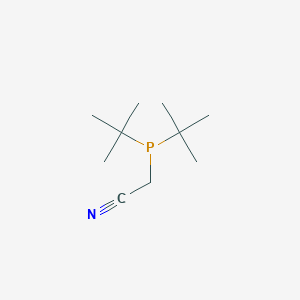
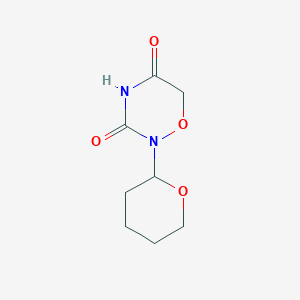
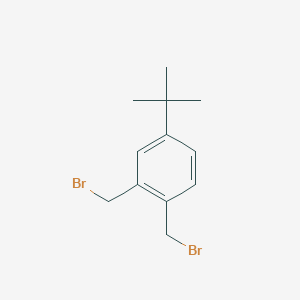

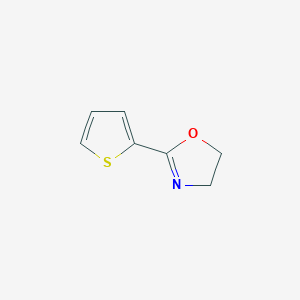
![4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14610380.png)
![Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane](/img/structure/B14610387.png)
![N,N'-bis[2-(octadecanoylamino)ethyl]decanediamide](/img/structure/B14610397.png)
